2-[5-(Methoxycarbonyl)thiophen-3-YL]-6-methylbenzoic acid
Description
2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid is a crystalline white powder with the molecular formula C14H12O4S and a molecular weight of 276.31 g/mol.
Properties
IUPAC Name |
2-(5-methoxycarbonylthiophen-3-yl)-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-8-4-3-5-10(12(8)13(15)16)9-6-11(19-7-9)14(17)18-2/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCOTGYJYDEZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CSC(=C2)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690978 | |
| Record name | 2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-85-8 | |
| Record name | 2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity . The choice of reagents, solvents, and catalysts is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .
Scientific Research Applications
2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid
- 5-(Methoxycarbonyl)thiophene-3-boronic acid
Uniqueness
2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid is unique due to its specific substitution pattern on the thiophene and benzoic acid moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
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